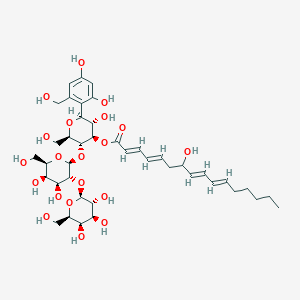

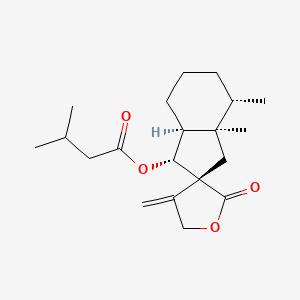

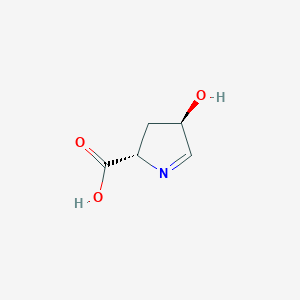

(3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

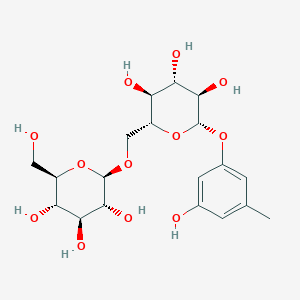

(3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid is a 1-pyrroline-3-hydroxy-5-carboxylic acid. It has a role as a human metabolite. It derives from a (S)-1-pyrroline-5-carboxylic acid. It is a conjugate acid of a (3R,5S)-1-pyrroline-3-hydroxy-5-carboxylate. It is an enantiomer of a (3S,5R)-1-pyrroline-3-hydroxy-5-carboxylic acid.

(3R, 5S)-1-Pyrroline-3-hydroxy-5-carboxylic acid, also known as 3-hydroxy-L-1-pyrroline-5-carboxylate, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof (3R, 5S)-1-Pyrroline-3-hydroxy-5-carboxylic acid can be biosynthesized from (S)-1-pyrroline-5-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Carbapenem Biosynthesis

(3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid plays a role in the biosynthesis of carbapenem antibiotics. Research has shown its involvement in the stereochemical configuration and biosynthesis pathway of these antibiotics. One study demonstrated the preparation of (3S,5S)-Carbapenam carboxylic acid from L-pyroglutamic acid, establishing its absolute configuration as identical to the natural product isolated from Serratia marcescens. The study also highlighted the role of the enzyme CarC in mediating the stereoinversion process required for synthesizing carbapenems (Stapon, Li, & Townsend, 2003).

Enzymatic Synthesis and Purification

Another significant application is in the enzymatic synthesis and purification of pyrroline-5-carboxylic acid (P5C), a compound closely related to (3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid. P5C, an intermediate in the metabolism of proline, ornithine, and glutamic acid, has been synthesized using purified ornithine aminotransferase and isolated through chromatography. The process ensures the production of the biologically active L-stereoisomer of P5C (Smith, Downing, & Phang, 1977).

Antibiotic Development

The synthesis and antibacterial activity of carbapenem antibiotics, which utilize (3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid derivatives, have been extensively studied. These antibiotics have shown potent activity against a wide range of bacteria, including Gram-positive and Gram-negative strains. A notable compound, S-4661, exhibited significant antibacterial properties and was selected for further evaluation (Iso et al., 1996).

Synthesis of Sugar Amino Acids

The compound has also been used as a chiral building block in the preparation of new δ-sugar amino acids. One study utilized it in the synthesis of (3R,5S)-5-(aminoethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid, demonstrating its potential in creating peptidomimetics with conformationally restricted structures (Defant et al., 2011).

Protein Synthesis Inhibition

(3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid has been shown to inhibit protein synthesis from different mRNA species in a selective manner. Its presence was observed to have a varying impact on the translation of different mRNAs, suggesting a differential effect on protein synthesis mediated by an unidentified mechanism (Mick, Thach, & Hagedorn, 1988).

Eigenschaften

Produktname |

(3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid |

|---|---|

Molekularformel |

C5H7NO3 |

Molekulargewicht |

129.11 g/mol |

IUPAC-Name |

(2S,4R)-4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h2-4,7H,1H2,(H,8,9)/t3-,4+/m1/s1 |

InChI-Schlüssel |

WFOFKRKDDKGRIK-DMTCNVIQSA-N |

Isomerische SMILES |

C1[C@H](C=N[C@@H]1C(=O)O)O |

Kanonische SMILES |

C1C(C=NC1C(=O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.